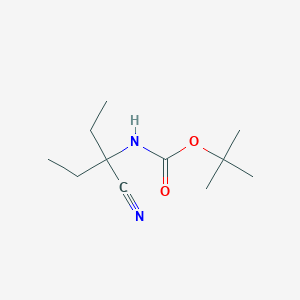

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Description

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a cyano-substituted alkyl chain. This compound is primarily used in organic synthesis and pharmaceutical research as a building block for introducing sterically hindered, nitrogen-containing moieties. The Boc group enhances solubility in organic solvents and provides stability under basic conditions, while the cyano group contributes to electrophilic reactivity, enabling further functionalization.

Properties

IUPAC Name |

tert-butyl N-(3-cyanopentan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJFJTONSZBXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate generally proceeds via:

- Introduction of the tert-butyl carbamate protecting group (Boc protection) on an amine precursor.

- Installation of the cyano (–C≡N) functional group on the alkyl side chain.

- Purification and characterization of the final compound.

The cyano group is crucial for further chemical transformations and imparts specific reactivity to the molecule.

Preparation of the Carbamate Intermediate

A typical approach to preparing the carbamate involves reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) or using tert-butyl carbamate reagents under basic or catalytic conditions.

- For example, tert-butyl (3-aminopropyl)carbamate can be synthesized by treating 3-aminopropylamine with di-tert-butyl dicarbonate in an organic solvent such as tetrahydrofuran (THF) with a base like triethylamine (Et3N) at room temperature for several hours. This reaction yields the Boc-protected amine intermediate in high yield (~77%) after purification by recrystallization or chromatography.

Introduction of the Cyano Group

The cyano group introduction is typically achieved by nucleophilic substitution or cyanation reactions on suitable alkyl halide or activated intermediates.

One reported method involves the use of potassium cyanide or other cyanide sources to replace a leaving group (e.g., halide) on the alkyl chain attached to the carbamate nitrogen. This step is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (~120 °C) for 2 hours, followed by aqueous workup and purification.

Alternatively, reductive amination in the presence of sodium cyanoborohydride and acetic acid can be used to introduce the cyano group indirectly by forming an imine intermediate that is reduced to the cyano-substituted amine derivative.

Specific Example from Literature

In a study by Fukushima et al. (2008), a cyano derivative similar to this compound was synthesized with a high yield (91%). The compound was obtained as a colorless amorphous powder by a method involving the reaction of a precursor (compound 11b) under conditions analogous to those used for preparing related carbamate derivatives.

- The reaction conditions included careful control of stoichiometry and reaction time to maximize yield and purity.

Reaction Conditions and Yields Summary

Analytical Data and Characterization

The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic retention times.

For example, ^1H-NMR in DMSO-d6 shows characteristic signals including tert-butyl protons (~1.36 ppm, singlet, 9H), methine and methylene protons adjacent to the cyano and carbamate groups, and other aliphatic signals consistent with the proposed structure.

Mass spectrometry (electrospray ionization) confirms the molecular ion peaks corresponding to the expected molecular weight minus sodium or proton adducts.

Notes on Scale-Up and Practical Considerations

The described methods are amenable to scale-up with appropriate control of reaction parameters.

The use of safer cyanation reagents or alternative cyanide sources is recommended to minimize toxicity risks.

Purification steps such as recrystallization and chromatographic separation are critical to obtain analytically pure material suitable for further synthetic applications or biological testing.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbamate group is a primary reaction pathway, yielding amines and tert-butanol under acidic or basic conditions.

Table 1: Hydrolysis Conditions and Products

| Reagents/Conditions | Products | Yield | Mechanism | Reference |

|---|---|---|---|---|

| 6 M HCl, reflux, 4 h | 1-cyano-1-ethylpropylamine + CO₂ + tert-butanol | 85% | Acid-catalyzed cleavage | |

| 2 M NaOH, 60°C, 3 h | 1-cyano-1-ethylpropylamine + CO₂ + tert-butanol | 78% | Base-mediated saponification |

The carbamate bond undergoes cleavage via protonation (acidic) or hydroxide attack (basic), releasing the amine and tert-butanol.

Oxidation Reactions

The cyano group can be oxidized to carboxylic acids under strong conditions, while the alkyl chain may undergo secondary oxidation.

Table 2: Oxidation Pathways

Oxidation of the cyano group proceeds via intermediate iminoyl species, ultimately forming carboxylic acids. Ozonolysis targets the branched alkyl chain, generating smaller carbonyl compounds .

Reduction Reactions

The cyano group is reduced to an amine, while the carbamate remains intact under mild conditions.

Table 3: Reduction Outcomes

| Reagents/Conditions | Products | Yield | Selectivity | Reference |

|---|---|---|---|---|

| H₂, Pd/C, EtOH, RT | tert-butyl N-(1-aminomethyl-1-ethylpropyl)carbamate | 90% | Cyano → primary amine | |

| LiAlH₄, THF, 0°C | tert-butyl N-(1-aminomethyl-1-ethylpropyl)carbamate | 82% | Complete reduction |

Catalytic hydrogenation or hydride reduction selectively converts the cyano group to a primary amine without affecting the carbamate.

Substitution and Nucleophilic Additions

The tert-butyl group and carbamate carbonyl exhibit limited reactivity, but the cyano group participates in nucleophilic additions.

Table 4: Substitution/Nucleophilic Reactions

| Reagents/Conditions | Products | Yield | Pathway | Reference |

|---|---|---|---|---|

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | 60% | Cyano → ketone intermediate | |

| NH₂OH, HCl | Hydroxyamidine | 75% | Cyano → amidoxime |

Nucleophiles like Grignard reagents add to the cyano group, forming ketones after workup . Hydroxylamine converts the cyano group to amidoximes.

Thermal and Acidic Deprotection

The tert-butyl carbamate group is cleaved under acidic or thermal conditions, enabling use in protecting-group strategies.

Table 5: Deprotection Methods

| Reagents/Conditions | Products | Yield | Application | Reference |

|---|---|---|---|---|

| TFA, DCM, RT | 1-cyano-1-ethylpropylamine + CO₂ | 95% | Boc removal | |

| Heat (150°C), toluene | 1-cyano-1-ethylpropylamine + isobutylene | 88% | Thermal decomposition |

Trifluoroacetic acid (TFA) efficiently removes the tert-butyl group, while heating induces retro-carbamate formation .

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Case Study : Research has shown that modifications to the carbamate structure can enhance binding affinity to specific receptors, which is crucial for developing new pharmaceuticals. For instance, derivatives of this compound have been evaluated for their efficacy in inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Application Example : In synthetic pathways, this compound is utilized to introduce the cyano group into various organic frameworks, allowing for the synthesis of biologically active compounds.

Material Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of specialty chemicals.

- Use Case : It has been employed in the formulation of advanced polymers and coatings that require specific chemical resistance or stability under various environmental conditions.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate | Modifications enhance receptor binding |

| Organic Synthesis | Building block for complex molecules | Effective introduction of cyano groups |

| Material Science | Development of specialty chemicals | Used in advanced polymers and coatings |

Mechanism of Action

The mechanism by which tert-butyl N-(1-cyano-1-ethylpropyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between tert-butyl N-(1-cyano-1-ethylpropyl)carbamate and related compounds:

Key Observations :

- Electronic Effects: The cyano group’s electron-withdrawing nature increases electrophilicity, similar to fluorinated analogs (e.g., ), but differs from hydroxylated derivatives (), which participate in hydrogen bonding .

- Synthetic Utility: Unlike azidoethylamino derivatives (), the target compound lacks click-reactive groups, limiting its use in bioorthogonal chemistry but favoring stability in acidic/basic conditions .

Physicochemical Properties

- Solubility: The Boc group ensures solubility in nonpolar solvents (e.g., dichloromethane, THF), comparable to tert-butyl (1-cyanocyclopropyl)carbamate . However, phenyl-substituted analogs () exhibit higher lipophilicity, reducing aqueous solubility.

- Thermal Stability : Melting points (mp) for similar carbamates range from 131–133°C () to higher values for crystalline cyclopropyl derivatives .

Biological Activity

Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate is a member of the carbamate family, characterized by its unique structure that includes a tert-butyl group and a cyano moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C10H18N2O2

- Molecular Weight : 198.26 g/mol

- Structure : The compound features a tert-butyl group, which enhances its lipophilicity, and a cyano group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes involved in metabolic pathways, particularly those related to diabetes management, such as dipeptidyl peptidase-IV (DPP-IV) inhibitors .

- Bone Remodeling Pathways : Compounds with similar structures have demonstrated effects on osteoclastic bone resorption, indicating potential applications in osteoporosis treatment.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Properties : It has been investigated for its ability to lower blood glucose levels by inhibiting DPP-IV, which is crucial for the regulation of insulin secretion.

- Anticancer Potential : Preliminary studies suggest that this compound may affect cancer cell viability, particularly in triple-negative breast cancer (TNBC) models, by interfering with cell signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature of the tert-butyl group may enhance absorption through biological membranes.

- Metabolism : The cyano group can undergo hydrolysis or reduction, potentially leading to active metabolites.

- Excretion : Further studies are needed to determine the excretion pathways and half-life of this compound.

Q & A

Q. What are the optimal synthetic conditions for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate to maximize yield and purity?

Methodological Answer: The synthesis involves protecting group strategies and sequential functionalization. Key steps include:

- Coupling Reaction : Use Boc-protected intermediates with cyanoethylpropylamine under anhydrous conditions (e.g., DCM as solvent, DCC or EDC as coupling agents).

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions like epimerization or cyano group hydrolysis.

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity.

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.4 in 7:3 hexane:EtOAc) or HPLC (C18 column, 220 nm detection).

Yield optimization (~60–75%) requires strict exclusion of moisture and precise stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify Boc tert-butyl singlet (~1.4 ppm) and cyano group proximity effects (e.g., deshielded CH2 near CN at δ 2.5–3.0).

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and nitrile carbon (δ ~115 ppm).

- IR Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm⁻¹) and CN stretch (~2240 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ calculated for C₁₁H₂₁N₂O₂: 213.1608).

Cross-validate with NIST spectral databases to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) elucidate the reaction mechanism of this compound formation?

Methodological Answer:

- Transition State Modeling : Use Gaussian or ORCA to calculate activation energies for Boc-deprotection or nitrile group reactions.

- Solvent Effects : Apply continuum solvation models (SMD) to assess solvent polarity on reaction pathways.

- Stereoelectronic Analysis : Map Fukui indices to predict nucleophilic/electrophilic sites (e.g., cyano group’s electron-withdrawing effect on adjacent CH₂).

Benchmark against crystallographic data (e.g., SHELXL-refined bond lengths/angles) to validate computational predictions .

Q. How can contradictions in NMR data (e.g., overlapping signals) be resolved when assigning stereochemistry?

Methodological Answer:

- 2D NMR : Use NOESY/ROESY to detect spatial proximity between Boc tert-butyl and cyanoethylpropyl groups.

- Variable Temperature NMR : Resolve signal splitting by lowering temperature (e.g., –40°C) to slow conformational exchange.

- X-ray Crystallography : If crystals are obtainable, refine structure with SHELXL to unambiguously assign stereochemistry. For twinned crystals, apply TwinRotMat or HKLF5 refinement protocols .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

Methodological Answer:

- Solvent Screening : Test polar aprotic (e.g., EtOAc) vs. non-polar (hexane) mixtures.

- Additive Screening : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice packing.

- Cryo-Crystallography : For low-melting-point crystals, use liquid N₂-cooled streams to prevent disorder.

If polymorphism occurs, compare ORTEP-3-generated thermal ellipsoids across crystal batches to identify dominant packing motifs .

Q. How does the cyano group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- pH-Dependent Degradation Studies :

- Acidic Conditions (pH <3): Monitor CN hydrolysis to amides via ¹H NMR (disappearance of δ ~2.8 ppm CH₂ signals).

- Basic Conditions (pH >10): Track Boc deprotection (loss of δ 1.4 ppm tert-butyl) by LC-MS.

- Kinetic Analysis : Use Arrhenius plots to calculate activation energy (Eₐ) for degradation pathways.

- Stabilization Strategies : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to mitigate metal-catalyzed CN decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.